![molecular formula C14H15ClN2O3S B3018176 N-(2-(2-chlorophenyl)-2-methoxyethyl)pyridine-3-sulfonamide CAS No. 1706266-70-7](/img/structure/B3018176.png)
N-(2-(2-chlorophenyl)-2-methoxyethyl)pyridine-3-sulfonamide
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Overview
Description
Sulfonamides are a group of compounds that have a wide range of applications in medicine, pharmacology, and pharmaceutics . They are known to possess a variety of biological activities, including antibacterial, antiviral, antidiabetic, diuretic, antitumor, and antithyroid activities . Pyridines with a sulfonamide moiety have been synthesized and studied for their potential applications .
Synthesis Analysis
The synthesis of new pyridines with a sulfonamide moiety has been reported via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid . All target molecules were achieved in short reaction times and high yields .Molecular Structure Analysis
The molecular structure of sulfonamides can be analyzed using various techniques such as Fourier transform infrared spectroscopy (FT-IR), energy dispersive X-ray spectroscopy (EDX), elemental mapping, thermogravimetric analysis (TGA), and derivative thermogravimetry (DTG) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyridines with a sulfonamide moiety involve a cooperative vinylogous anomeric-based oxidation mechanism .Physical And Chemical Properties Analysis
The physical and chemical properties of sulfonamides can be analyzed using techniques such as melting point determination, boiling point determination, and density measurement .Scientific Research Applications
Medicinal Chemistry and Pharmacology
The sulfonamide moiety in this compound plays a crucial role in medicinal chemistry. Sulfonamides are known for their antibacterial and antifungal properties. Researchers explore derivatives of this compound to develop novel drugs targeting specific diseases. For instance, modifications to the pyridine ring can enhance its pharmacological activity, making it a promising scaffold for drug design .
Anticancer Agents
Pyridine-based compounds have been investigated as potential anticancer agents. The presence of the sulfonamide group in this compound may contribute to its cytotoxic effects. Researchers study its impact on cancer cell lines and evaluate its potential as a targeted therapy .
Materials Science
The unique properties of ILs extend to materials science. Researchers investigate their use as additives or coatings to modify material surfaces. The compound’s ionic liquid counterpart could find applications in protective coatings, sensors, or functionalized materials due to its stability and design flexibility .
Environmental Science
ILs have been employed in environmental remediation. Their ability to extract heavy metal ions from water and soil makes them valuable for decontamination purposes. While the specific compound itself may not be directly used, understanding its catalytic behavior contributes to the broader field of environmental science .
Organic Synthesis
The synthesis of pyridines with sulfonamide moieties using this compound highlights its utility in organic synthesis. The cooperative vinylogous anomeric-based oxidation mechanism under mild conditions allows efficient access to target molecules. Researchers explore its application in constructing complex pyridine derivatives .
Mechanism of Action
While the specific mechanism of action for “N-(2-(2-chlorophenyl)-2-methoxyethyl)pyridine-3-sulfonamide” is not available, sulfonamide derivatives have been found to exhibit a wide range of pharmacological activities . For example, quinoxaline-containing pyridine-3-sulfonamide derivatives have been used as phosphatidylinositol 4-kinase (PI4K) inhibitors and phosphoinositide 3-kinase (PI3K) inhibitors .
Safety and Hazards
Future Directions
The therapeutic potential and biomedical applications of quinoxalines have been enhanced by the incorporation of the sulfonamide group into their chemical framework . Future research may focus on the synthesis of new sulfonamide derivatives and the exploration of their potential applications in various fields .
properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3S/c1-20-14(12-6-2-3-7-13(12)15)10-17-21(18,19)11-5-4-8-16-9-11/h2-9,14,17H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFXIIWYIBMIDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C1=CN=CC=C1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-chlorophenyl)-2-methoxyethyl)pyridine-3-sulfonamide |
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